molecular formula C13H13BrN2 B1518970 2-Benzylamino-5-bromoaniline CAS No. 37814-05-4

2-Benzylamino-5-bromoaniline

Cat. No.: B1518970
CAS No.: 37814-05-4
M. Wt: 277.16 g/mol
InChI Key: HGKNQQUGXPWHBT-UHFFFAOYSA-N
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Description

2-Benzylamino-5-bromoaniline is an organic compound with the molecular formula C₁₃H₁₃BrN₂. It is characterized by the presence of a benzyl group attached to an aniline ring, which also contains a bromine atom at the 5th position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of 2-Benzylaminobenzene: This method involves the bromination of 2-benzylaminobenzene using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr₃), under controlled temperature conditions.

  • Reductive Amination: Another synthetic route involves the reductive amination of 5-bromobenzonitrile with benzylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions, followed by purification steps to obtain the desired compound in high purity. The process is optimized to ensure cost-effectiveness and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-Benzylamino-5-bromoaniline has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Benzylamino-5-bromoaniline is similar to other bromoaniline derivatives, such as 4-bromoaniline and 3-bromoaniline. its unique structure, with the benzyl group attached to the aniline ring, sets it apart from these compounds. The presence of the benzyl group can influence the compound's reactivity and biological activity, making it distinct in its applications.

Comparison with Similar Compounds

  • 4-Bromoaniline

  • 3-Bromoaniline

  • 2-Bromoaniline

Properties

IUPAC Name

1-N-benzyl-4-bromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKNQQUGXPWHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of benzyl-(4-bromo-2-nitro-phenyl)-amine (276 mg, 0.9 mmol) in 3 ml acetic acid, was added iron (70 mg, 1.2 mmol). The reaction mixture was heated to 40° C. under argon for 2 hours. The mixture was cooled to ambient temperature and filtered through celite and the filtrate was concentrated. The resulting solid was dissolved in ethyl acetate. The organic layer was washed with saturated NaHCO3, dried over MgSO4, filtered and the filtrate was concentrated in vacuo to yield crude product that was used in Example 6c.
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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